Dibutyldimethoxytin
Overview
Description
Dibutyldimethoxytin is a chemical compound that is part of the organotin family, which are organometallic compounds containing tin with direct carbon bonds. Organotin compounds like dibutyldimethoxytin are of interest due to their wide range of applications, including their use as catalysts, in the synthesis of various chemical products, and for their potential biological activities, such as antitumor properties .
Synthesis Analysis
The synthesis of dibutyldimethoxytin and related organotin complexes typically involves the reaction of dibutyltin oxide with various carboxylic acids or other organic compounds. For instance, dibutyltin(IV) bis(heteroaromatic carboxylate) complexes are synthesized by reacting dibutyltin oxide with heteroaromatic carboxylic acids in a 1:2 molar ratio . Similarly, dibutyltin oxide reacts with 5-fluorouracil derivatives to form complexes with potential antitumor activity . The reaction of dibutyltin oxide with methanol under CO2 pressure is also relevant for the catalytic synthesis of dimethyl carbonate .
Molecular Structure Analysis
The molecular structure of dibutyldimethoxytin complexes has been elucidated using various techniques, including X-ray crystallography. These complexes often exhibit interesting geometries, such as six-coordinate skew-trapezoidal bipyramidal or distorted trigonal bipyramidal structures . The crystal structure of dibutyltin(IV) bis(2-thiazolylcarboxylate) is a weakly bridged dimer with weak Sn···O interactions between molecules . The structure of dibutyltin 3,4-dimethoxybenzotate compound shows a distorted trigonal bipyramidal geometry with a dimer structure shaped by an Sn2O2 planar four-membered ring .
Chemical Reactions Analysis
Dibutyldimethoxytin and its derivatives participate in various chemical reactions. For example, the reaction of dibutyltin oxide with methanol under CO2 pressure leads to the formation of a tetrabutyl(dimethoxy)stannoxane dimer, which exhibits catalytic activity in the synthesis of dimethyl carbonate . The synthesis of dialkyl carbonates from alkyl carbamates is catalyzed by dibutyldimethoxytin, indicating its role as a catalyst in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of dibutyldimethoxytin complexes are characterized using a range of spectroscopic techniques, including IR, NMR (1H, 13C, 119Sn), and mass spectroscopy . These complexes often display high in vitro antitumor activity against various human tumor cell lines, which is attributed to their ability to induce cell death without cytolysis . Additionally, some dibutyldimethoxytin complexes have been found to possess antimicrobial activities against a range of bacterial strains .
Scientific Research Applications
Catalyst for Synthesis of Dialkyl Carbonates : Dibutyldimethoxytin has been investigated as a catalyst in the synthesis of symmetrical dialkyl carbonates from alkyl carbamates and corresponding alcohols. It showed good catalytic activity in this process, indicating its potential in chemical synthesis applications (Suciu et al., 1998).
Role in Drug Discovery : Although not directly involving Dibutyldimethoxytin, research in drug discovery, including the role of chemicals in pharmaceutical development, provides context for understanding how such compounds might be utilized in drug development processes (Drews, 2000).
Potential Effects on Hormone-Stimulated Exocytosis : Research has explored the effects of dibutyryl derivatives (similar in structure to Dibutyldimethoxytin) on hormone-stimulated exocytosis in biological systems, such as the toad urinary bladder. This suggests possible applications in studying cellular mechanisms and drug actions (Masur, Holtzman, & Walter, 1972).
Influence on Pharmacokinetic Properties : In the field of clinical pharmacokinetics, understanding the effects of compounds like Dibutyldimethoxytin on drug metabolism and distribution could be crucial for therapeutic drug monitoring and prescribing (Whiting et al., 1984).
Impact on Liver Peroxisomes and Reproductive Health : Studies on similar compounds such as dibutylphthalate have shown effects on liver peroxisomes, reproduction, and development in animal models. This indicates potential areas of research for Dibutyldimethoxytin in toxicology and environmental health (Ortiz-Zarragoitia, Trant, & Cajaraville, 2006).
Safety And Hazards
Dibutyldimethoxytin is classified as Acute Tox. 3 for oral, dermal, and inhalation routes, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . The safety data sheet recommends using personal protective equipment such as dust masks, eyeshields, and gloves when handling this substance .
properties
IUPAC Name |
dibutyl(dimethoxy)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.2CH3O.Sn/c2*1-3-4-2;2*1-2;/h2*1,3-4H2,2H3;2*1H3;/q;;2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDVQYBUEVYUCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061441 | |
Record name | Stannane, dibutyldimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Dibutyltin dimethoxide | |
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Product Name |
Dibutyldimethoxytin | |
CAS RN |
1067-55-6 | |
Record name | Dibutyltin dimethoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1067-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dibutyldimethoxytin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibutyldimethoxytin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101695 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Stannane, dibutyldimethoxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Stannane, dibutyldimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutyldimethoxystannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.669 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIBUTYLDIMETHOXYTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC0TV05L8M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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